molecular formula C29H28N6O2 B2616430 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031664-69-3

8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

货号: B2616430
CAS 编号: 1031664-69-3
分子量: 492.583
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the triazoloquinazolinone family, characterized by a fused triazole-quinazoline core. Its structure includes a [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one scaffold substituted at position 3 with a p-tolyl (4-methylphenyl) group and at position 8 with a 4-(2,5-dimethylphenyl)piperazine-1-carbonyl moiety . The molecular formula is C₂₉H₂₈N₆O₂, with a molecular weight of 492.58 g/mol.

属性

CAS 编号

1031664-69-3

分子式

C29H28N6O2

分子量

492.583

IUPAC 名称

8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C29H28N6O2/c1-18-5-8-21(9-6-18)26-27-30-28(36)23-11-10-22(17-25(23)35(27)32-31-26)29(37)34-14-12-33(13-15-34)24-16-19(2)4-7-20(24)3/h4-11,16-17,32H,12-15H2,1-3H3

SMILES

CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=C(C=CC(=C6)C)C

溶解度

not available

产品来源

United States

生物活性

The compound 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a synthetic derivative belonging to the class of quinazoline and triazole compounds. These compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical structure of the compound includes several key functional groups:

  • Piperazine moiety : Known for its role in various pharmacological activities.
  • Quinazoline backbone : Associated with anticancer and antimicrobial effects.
  • Triazole ring : Contributes to the compound's bioactivity and stability.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one exhibit significant anticancer properties. For instance:

  • In vitro studies showed that derivatives with similar structures inhibited growth in various cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer) with IC50 values ranging from 14 μM to >50 μM depending on the specific derivative tested .
  • The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation pathways.

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties:

  • Compounds in this class demonstrated activity against bacterial strains and fungi, suggesting potential applications in treating infections .
  • Studies indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents .

The proposed mechanisms for the biological activity of 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one include:

  • Inhibition of key enzymes involved in cancer cell metabolism.
  • Disruption of DNA synthesis in microbial pathogens.
  • Modulation of signaling pathways related to cell survival and apoptosis.

Study 1: Anticancer Activity

A recent study focused on a series of quinazoline derivatives similar to the target compound. The results indicated that modifications in the piperazine moiety significantly enhanced anticancer activity against pancreatic cancer cell lines. Notably:

  • A derivative with a 4-CF3 substitution showed enhanced cytotoxicity with an IC50 value of 26 μM against MiaPaCa2 cells .

Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of quinazoline derivatives. The study found that certain compounds exhibited potent activity against Gram-positive bacteria with MIC values as low as 6.2 μM . This suggests that structural modifications can lead to significant improvements in antimicrobial potency.

Data Summary

Biological ActivityCell Line/PathogenIC50/MIC ValuesReference
AnticancerMCF-714 μM
AnticancerA2780>50 μM
AntimicrobialGram-positive bacteria6.2 μM

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

The triazoloquinazolinone core is shared among analogs, but substitution patterns critically influence properties:

  • 8-(4-(2,5-Dimethylphenyl)piperazine-1-carbonyl)-3-(2-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (E543-0375) : Replaces p-tolyl with 2-fluorophenyl, increasing polarity (logP ~3.5 inferred) and introducing electron-withdrawing effects. Molecular weight: 496.54 g/mol .
  • 3-(4-Chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (E543-0314) : Features a 4-chlorophenyl group and unsubstituted phenylpiperazine. Lower molecular weight (484.94 g/mol) and higher logP (3.5464) compared to the target compound, suggesting enhanced lipophilicity .

Piperazine Substituent Effects

  • Phenyl (E543-0314) : Simpler aromatic group reduces steric hindrance but may lower receptor affinity compared to substituted aryl groups .
  • 3-Methoxyphenyl () : Introduces polar methoxy groups, enhancing water solubility but possibly reducing membrane permeability .

Physicochemical and Pharmacokinetic Properties

Compound ID Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Substituents
Target Compound 492.58 ~3.5* ~70* p-Tolyl, 2,5-dimethylphenylpiperazine
E543-0375 496.54 ~3.6 ~70 2-Fluorophenyl, 2,5-dimethylphenylpiperazine
E543-0314 484.94 3.5464 70.14 4-Chlorophenyl, phenylpiperazine
CGS 16228 () 343.73 N/A N/A 9-Chloro, 2-fluorophenyl

*Estimated based on structural analogs .

  • logP and Solubility: The target compound’s logP (~3.5) suggests moderate lipophilicity, ideal for oral bioavailability.
  • Hydrogen-Bonding Capacity : Polar surface areas (~70 Ų) across analogs indicate moderate solubility in aqueous media, suitable for drug formulation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。